"((3,3-Dimethoxypropoxy)methyl)benzene" chemical properties
"((3,3-Dimethoxypropoxy)methyl)benzene" chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of ((3,3-Dimethoxypropoxy)methyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic utility of ((3,3-Dimethoxypropoxy)methyl)benzene. While this nomenclature is not standard, it logically resolves to the structure of 1-(Benzyloxy)-3,3-dimethoxypropane . This molecule is a bifunctional organic compound featuring two key functional groups prevalent in modern organic synthesis: a benzyl ether and an acetal. The strategic combination of these groups, which exhibit orthogonal stability, makes this compound a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide will delve into the distinct characteristics of each functional moiety, predict the overall reactivity profile of the molecule, and outline its synthesis and potential applications.
Molecular Structure and Identification
The user-provided name, "((3,3-Dimethoxypropoxy)methyl)benzene," suggests a benzene ring connected to a 3,3-dimethoxypropoxy group via a methylene linker. This arrangement describes a benzyl ether linked to a propane chain bearing an acetal. The standard IUPAC nomenclature for this structure is 1-(Benzyloxy)-3,3-dimethoxypropane.
| Identifier | Value | Source |
| Preferred IUPAC Name | 1-(Benzyloxy)-3,3-dimethoxypropane | - |
| Synonyms | ((3,3-Dimethoxypropoxy)methyl)benzene, Benzyl 3,3-dimethoxypropyl ether | - |
| CAS Number | Not explicitly assigned; a representative structure. | - |
| Molecular Formula | C₁₂H₁₈O₃ | - |
| Molecular Weight | 210.27 g/mol | - |
| SMILES | COC(OC)CCOC(C1=CC=CC=C1) | - |
Physicochemical Properties
The physical properties of 1-(Benzyloxy)-3,3-dimethoxypropane can be estimated based on analogous structures containing benzyl ether and acetal functionalities.
| Property | Estimated Value | Notes |
| Appearance | Colorless liquid | Typical for similar ethers and acetals. |
| Boiling Point | ~270-290 °C (at 760 mmHg) | Estimated from related structures like (dimethoxymethyl)benzene (b.p. 87-89 °C at 18 mmHg)[1][2] and considering the increased molecular weight. |
| Density | ~1.02 g/mL | Similar to related compounds like methyl 3,3-dimethoxypropionate (1.045 g/mL). |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate). Insoluble in water. | Characteristic of ethers and acetals. |
Core Functional Group Analysis & Reactivity
The chemical behavior of 1-(Benzyloxy)-3,3-dimethoxypropane is dictated by the interplay of its two primary functional groups: the benzyl ether and the acetal. Their differing stability under various reaction conditions is the cornerstone of this molecule's utility.
The Benzyl Ether Moiety
The benzyl (Bn) group is a widely used protecting group for alcohols due to its robustness and the specific conditions required for its removal.[3][4][5]
-
Stability: Benzyl ethers are notably stable under a wide range of conditions, including strongly basic, nucleophilic, and mildly acidic environments.[3][4][6] They are also resistant to many oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄).[7][8]
-
Lability (Cleavage): The primary method for cleaving a benzyl ether is catalytic hydrogenolysis .[6][9] This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂).[3][6][9] The reaction is clean, proceeding under neutral conditions to yield the deprotected alcohol and toluene as a byproduct.[10] Strong acids like HBr or Lewis acids can also cleave benzyl ethers, though this method is less common due to its harshness.[6][10]
The Acetal Moiety
Acetals serve as effective protecting groups for aldehydes and ketones.[7][11][12] The 3,3-dimethoxypropane portion of the molecule represents a protected form of 3-hydroxypropanal.
-
Stability: Acetals are exceptionally stable in neutral to strongly basic conditions.[7][8][11] They are unreactive towards Grignard reagents, organolithiums, metal hydrides, and catalytic hydrogenation conditions that would affect a free carbonyl group.[8][11]
-
Lability (Cleavage): The defining characteristic of an acetal is its sensitivity to acidic conditions.[7][11] Treatment with aqueous acid (e.g., H₃O⁺) readily hydrolyzes the acetal, regenerating the parent aldehyde.[7][8][13] This reaction is reversible, and the equilibrium can be controlled by the presence or removal of water.[8][13]
Integrated Reactivity and Synthetic Strategy
The orthogonal nature of the benzyl ether and acetal groups allows for selective deprotection, which is highly valuable in multi-step synthesis.
-
Selective Acetal Cleavage: The acetal can be removed while leaving the benzyl ether intact by treating the molecule with mild aqueous acid.
-
Selective Benzyl Ether Cleavage: The benzyl ether can be cleaved under neutral hydrogenolysis conditions, which will not affect the acetal group.
This selective reactivity enables a synthetic chemist to unmask either the aldehyde or the primary alcohol at will, allowing for further, specific transformations at either end of the propane chain.
Caption: Orthogonal deprotection of 1-(Benzyloxy)-3,3-dimethoxypropane.
Proposed Synthesis
A plausible and efficient synthesis of 1-(Benzyloxy)-3,3-dimethoxypropane can be achieved in a two-step process starting from a suitable C3 building block.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-3,3-dimethoxypropane
-
Step 1: Acetal Formation from 3-Hydroxypropanal
-
To a solution of 3-hydroxypropanal (1 equivalent) in methanol (acting as both reagent and solvent), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
The reaction is stirred at room temperature. Water, a byproduct of the reaction, should be removed to drive the equilibrium towards the acetal product.[13] This can be accomplished by adding molecular sieves to the reaction mixture.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure. The crude product, 3,3-dimethoxypropan-1-ol, can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Benzylation of 3,3-Dimethoxypropan-1-ol (Williamson Ether Synthesis)
-
Dissolve the crude 3,3-dimethoxypropan-1-ol (1 equivalent) in a suitable aprotic solvent such as DMF or THF.[3][14]
-
Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to generate the alkoxide.[3]
-
After stirring for 30 minutes, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.[9][14]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 1-(Benzyloxy)-3,3-dimethoxypropane, can be purified by silica gel column chromatography.
-
Caption: Proposed synthetic workflow for the target molecule.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for all components of the molecule.
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).
-
Benzylic methylene protons (-O-CH₂ -Ph): ~4.5 ppm (singlet, 2H).
-
The methine proton of the acetal (-CH (OMe)₂): ~4.4-4.6 ppm (triplet, 1H).
-
The methylene group adjacent to the benzyl ether oxygen (-CH₂ -OBn): ~3.6 ppm (triplet, 2H).
-
Methoxy protons (-OCH₃): ~3.3 ppm (singlet, 6H).
-
The central methylene group (-CH₂-CH₂ -CH-): ~1.9 ppm (quartet or multiplet, 2H).
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic, benzylic, acetal, and aliphatic carbons.
-
Mass Spectrometry: Under electron ionization (EI), a characteristic fragmentation pattern would involve the loss of a methoxy group (-OCH₃) from the acetal and cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium cation).[15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(Benzyloxy)-3,3-dimethoxypropane is not available, the handling precautions should be based on the general hazards of its constituent functional groups and related chemicals.
-
General Hazards: Assumed to be a combustible liquid.[16] May cause skin and serious eye irritation.[17][18][19]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][19][20] Keep away from heat, sparks, and open flames.[17][18][20]
-
Storage: Store in a tightly closed container in a cool, dry place.[20]
Conclusion
1-(Benzyloxy)-3,3-dimethoxypropane, the molecule represented by the name "((3,3-Dimethoxypropoxy)methyl)benzene," is a synthetically valuable building block. Its chemical properties are defined by the robust, yet selectively cleavable, benzyl ether and the acid-labile acetal. This orthogonal reactivity allows for its use as a versatile intermediate in complex synthetic routes where sequential functionalization of a three-carbon chain is required. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this and structurally related compounds in their synthetic endeavors.
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